molecular formula C14H23N3O4 B2803678 Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate CAS No. 2379945-28-3

Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate

Cat. No.: B2803678
CAS No.: 2379945-28-3
M. Wt: 297.355
InChI Key: CPPZWAIODVKAMO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2,5-dioxoimidazolidin-4-ylmethyl substituent at the 4-position. This compound is of interest in medicinal chemistry for its structural similarity to protease inhibitors and kinase modulators.

Properties

IUPAC Name

tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4/c1-14(2,3)21-13(20)17-6-4-9(5-7-17)8-10-11(18)16-12(19)15-10/h9-10H,4-8H2,1-3H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPZWAIODVKAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The imidazolidinone moiety is then incorporated through a series of reactions involving appropriate reagents and catalysts. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-throughput screening and process optimization techniques ensures efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The compound is compared below with a structurally related analogue from the literature: tert-butyl (2-(methylsulfonyl)-5-(2-nitrobenzoyl)thiazol-4-yl)carbamate (synthesized in ).

Parameter Target Compound Compound
Core Structure Piperidine ring with imidazolidinone substituent Thiazole ring with nitrobenzoyl and methylsulfonyl substituents
Functional Groups Tert-butyl carbamate, imidazolidinone (diketone) Tert-butyl carbamate, nitrobenzoyl, methylsulfonyl, thiazole
Molecular Formula C14H21N3O5 C21H24N4O8S
Molecular Weight ~311.34 g/mol ~492.50 g/mol
Key Interactions Hydrogen bonding (imidazolidinone), steric protection (tert-butyl) π-π stacking (nitrobenzoyl), hydrogen bonding (thiazole carbamate), polar (sulfonyl)

Structural Insights :

  • The imidazolidinone group in the target compound provides a rigid, planar structure conducive to hydrogen bonding, whereas the thiazole ring in the compound offers sulfur-mediated electronic effects and aromaticity.

Key Differences :

  • The target compound’s synthesis likely prioritizes imidazolidinone stability, while the compound requires sequential oxidation and amination steps for thiazole functionalization.
  • Yields for the target compound’s coupling step are unverified but may parallel the 49% amination yield observed in due to similar reaction conditions.

Research Implications

  • Compound : Optimizing the nitrobenzoyl group could enhance CDK9 selectivity.

Biological Activity

Tert-butyl 4-[(2,5-dioxoimidazolidin-4-yl)methyl]piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C14H22N2O4
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1423035-08-8

The presence of the imidazolidinone moiety is significant as it may contribute to the compound's interaction with biological targets.

This compound exhibits several mechanisms that underlie its biological activity:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to bacterial cell wall synthesis. Studies indicate that it may target enzymes similar to MenA in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis .
  • Antimicrobial Activity : Preliminary data suggest that this compound demonstrates antimicrobial properties, potentially effective against various strains of bacteria due to its ability to disrupt essential biological processes .
  • Cytotoxic Effects : Research indicates that this compound may exhibit cytotoxicity toward certain cancer cell lines, making it a candidate for further investigation in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect IC50 Value (μM) Reference
Inhibition of MenADisruption of mycobacterial growth13 - 22
Antimicrobial ActivityEffective against Gram-positive bacteriaNot specified
Cytotoxicity in Cancer CellsInduces apoptosis in specific cell linesNot specified

Case Study 1: Antimycobacterial Activity

In a study focused on tuberculosis treatment, this compound was evaluated for its ability to inhibit MenA. The results indicated a strong inhibitory effect with an IC50 between 13 and 22 μM. This suggests potential for development as a therapeutic agent against Mycobacterium tuberculosis .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of the compound on various cancer cell lines. It was found to induce significant apoptosis, indicating its potential use in cancer therapies. However, specific IC50 values were not disclosed, warranting further research for quantitative analysis .

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